molecular formula C6H8ClN3O B11794910 (4-Chloro-5-methoxypyrimidin-2-yl)methanamine

(4-Chloro-5-methoxypyrimidin-2-yl)methanamine

Cat. No.: B11794910
M. Wt: 173.60 g/mol
InChI Key: PIZAJKILYSPTAM-UHFFFAOYSA-N
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Description

(4-Chloro-5-methoxypyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C6H8ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-methoxypyrimidin-2-yl)methanamine typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method starts with the chlorination of 2-aminopyrimidine, followed by methoxylation using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of chlorinating agents like thionyl chloride and methoxylating agents such as sodium methoxide. The reactions are carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methoxypyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(4-Chloro-5-methoxypyrimidin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-5-methoxypyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-methoxypyrimidin-5-yl)methanamine
  • (4-Chloro-5-methoxypyrimidin-2-yl)ethanamine
  • (4-Chloro-5-methoxypyrimidin-2-yl)propanamine

Uniqueness

(4-Chloro-5-methoxypyrimidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxylation at the 5-position and chlorination at the 4-position make it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

(4-chloro-5-methoxypyrimidin-2-yl)methanamine

InChI

InChI=1S/C6H8ClN3O/c1-11-4-3-9-5(2-8)10-6(4)7/h3H,2,8H2,1H3

InChI Key

PIZAJKILYSPTAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1Cl)CN

Origin of Product

United States

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